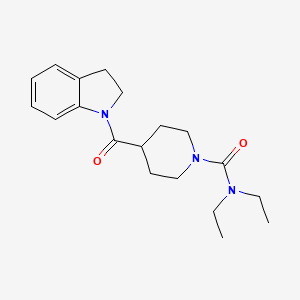![molecular formula C21H23ClN2O2 B5438124 2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5438124.png)
2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that belongs to the class of phenylacetamides. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor FOXM1 and its co-activator CENPF. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the inhibition of the protein-protein interaction between FOXM1 and CENPF. FOXM1 is a transcription factor that plays a crucial role in cell proliferation and differentiation, and its overexpression has been linked to various types of cancer. CENPF is a co-activator of FOXM1 that is required for its transcriptional activity. By inhibiting the FOXM1-CENPF interaction, this compound suppresses the transcriptional activity of FOXM1, leading to the inhibition of cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective inhibitory effect on the FOXM1-CENPF interaction, with no significant effect on other protein-protein interactions. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide is its potent and selective inhibitory effect on the FOXM1-CENPF interaction. This makes it a valuable tool for studying the role of FOXM1 in cancer biology and for developing new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide. One potential direction is to investigate its therapeutic potential in combination with other cancer therapies, such as chemotherapy and radiotherapy. Another direction is to explore its potential use in other diseases that involve the dysregulation of FOXM1, such as liver disease and diabetes. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in clinical trials.
Synthesis Methods
The synthesis of 2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzoyl chloride with 2,6-dimethylpiperidine in the presence of triethylamine. The resulting product is then treated with thionyl chloride and chlorinated to obtain the final product.
Scientific Research Applications
2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound inhibits the FOXM1-CENPF interaction, leading to the suppression of cancer cell proliferation and tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-6-5-7-15(2)24(14)21(26)16-10-12-17(13-11-16)23-20(25)18-8-3-4-9-19(18)22/h3-4,8-15H,5-7H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXKSNDTVPLZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438060.png)
![N-cyclopropyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5438068.png)
![1-(2-furoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5438078.png)

![6-amino-4-(3-methoxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5438104.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B5438107.png)
![3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438122.png)
![8-(2-methyl-5-propyl-4-pyrimidinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5438127.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5438135.png)
![ethyl {3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B5438143.png)

![N-{4-[(isobutylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5438153.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5438161.png)